1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PYRROLIDINE
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Overview
Description
1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PYRROLIDINE is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a chloro and methyl substituent on the benzothiophene ring, along with a pyrrolidine moiety attached to the carbonyl group. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PYRROLIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors, such as 2-chlorothiophene and methyl-substituted benzene derivatives, under specific reaction conditions.
Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Attachment of the Pyrrolidine Moiety: The final step involves the reaction of the benzothiophene carbonyl compound with pyrrolidine, typically under basic conditions to facilitate nucleophilic substitution.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction techniques to streamline the process.
Chemical Reactions Analysis
1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The chloro substituent on the benzothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PYRROLIDINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
These interactions can lead to various biological outcomes, such as inhibition of microbial growth, reduction of inflammation, and induction of cancer cell death.
Comparison with Similar Compounds
1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PYRROLIDINE can be compared with other benzothiophene derivatives, such as:
3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Similar in structure but with an amide group instead of a pyrrolidine moiety.
3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL-INDOLE: Contains an indole moiety, which may confer different biological activities.
3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL-QUINAZOLINE: Features a quinazoline ring, potentially altering its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the pyrrolidine moiety, which may enhance its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-9-4-5-10-11(8-9)18-13(12(10)15)14(17)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHCJXKTXBUDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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